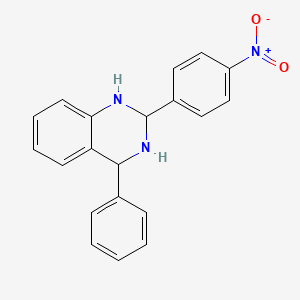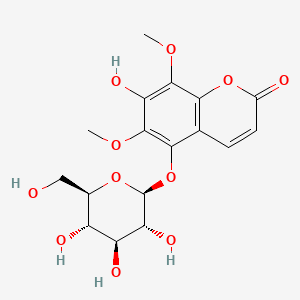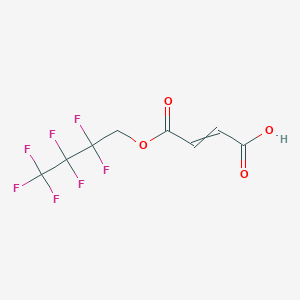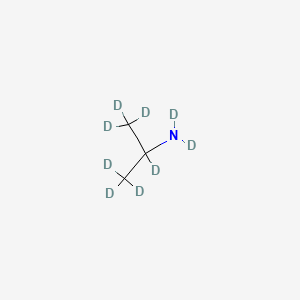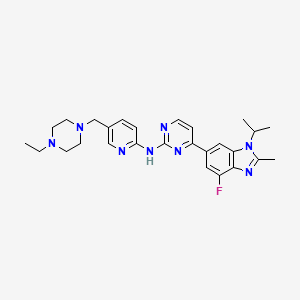
Desfluoro-Abemaciclib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desfluoro-Abemaciclib is a derivative of Abemaciclib, a potent cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. Abemaciclib is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced or metastatic breast cancer . This compound, as the name suggests, is a modified version where fluorine atoms are replaced or removed, potentially altering its pharmacokinetic and pharmacodynamic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Desfluoro-Abemaciclib involves multiple steps, starting from basic organic compounds. The key steps include:
Formation of the Pyrimidine Core: This involves the reaction of appropriate amines with pyrimidine derivatives under controlled conditions.
Substitution Reactions:
Cyclization: The formation of the final cyclic structure is achieved through cyclization reactions, often under high-temperature conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar steps but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to ensure high yield and purity would be critical. High-Performance Liquid Chromatography (HPLC) is often used for the purification and validation of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Desfluoro-Abemaciclib undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
Desfluoro-Abemaciclib has several scientific research applications:
Chemistry: Used as a model compound to study the effects of fluorine removal on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its potential effects on cell cycle regulation and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for cancers resistant to traditional CDK4/6 inhibitors.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry .
Mécanisme D'action
Desfluoro-Abemaciclib exerts its effects by inhibiting CDK4 and CDK6, enzymes crucial for cell cycle progression. By blocking these kinases, the compound prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 phase. This inhibition ultimately reduces cell proliferation and induces apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Palbociclib: Another CDK4/6 inhibitor used in breast cancer treatment.
Ribociclib: Similar to Palbociclib, used for HR+/HER2- breast cancer.
Lerociclib: A newer CDK4/6 inhibitor with a different side effect profile.
Comparison: Desfluoro-Abemaciclib is unique due to the absence of fluorine atoms, which may result in different pharmacokinetic properties compared to its fluorinated counterparts. This modification could potentially reduce certain side effects or alter its efficacy in specific cancer types .
Propriétés
Formule moléculaire |
C27H33FN8 |
|---|---|
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C27H33FN8/c1-5-34-10-12-35(13-11-34)17-20-6-7-25(30-16-20)33-27-29-9-8-23(32-27)21-14-22(28)26-24(15-21)36(18(2)3)19(4)31-26/h6-9,14-16,18H,5,10-13,17H2,1-4H3,(H,29,30,32,33) |
Clé InChI |
VZNGXDUPNUHSRF-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=CC(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


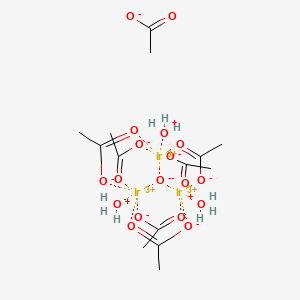
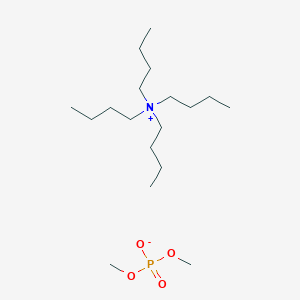
![Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13840232.png)
![6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13840238.png)

![cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13840246.png)
![1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea](/img/structure/B13840248.png)
![4-Amino-2'-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B13840254.png)
![[3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13840257.png)
